molecular formula C28H31N5O3 B11186123 2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11186123
M. Wt: 485.6 g/mol
InChI Key: LLZRPAOMTJQENP-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrimidine structure. This can be achieved through the condensation of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for precise control over reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the regulation of biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately influencing the progression of disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C28H31N5O3

Molecular Weight

485.6 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C28H31N5O3/c34-23-18-22(26(35)29-14-11-19-7-3-1-4-8-19)24-25(30-23)31-28(32-27(24)36)33-15-12-21(13-16-33)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,29,35)(H2,30,31,32,34,36)

InChI Key

LLZRPAOMTJQENP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C(CC(=O)N4)C(=O)NCCC5=CC=CC=C5)C(=O)N3

Origin of Product

United States

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